molecular formula C18H25NO4 B2954250 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide CAS No. 923232-65-9

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide

Cat. No.: B2954250
CAS No.: 923232-65-9
M. Wt: 319.401
InChI Key: ZNEIMLNYTGXRBJ-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety linked via a methylene group to the benzamide core. The 4-ethoxy substituent on the benzamide aromatic ring may influence solubility and bioavailability, while the spirocyclic component could enhance binding specificity in biological targets.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-21-15-8-6-14(7-9-15)17(20)19-12-16-13-22-18(23-16)10-4-3-5-11-18/h6-9,16H,2-5,10-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEIMLNYTGXRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 4-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, particularly at the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Insights :

  • The 4-ethoxy group in the target compound balances hydrophobicity and electronic effects, whereas dimethoxy or halogenated analogs prioritize steric or lipophilic properties.

Spirocyclic Derivatives with Varied Ring Systems

Compound Name Spiro System Functional Groups Applications Reference
Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate 1,4-Dioxaspiro[4.5]decane Sulfonamide, hydroxymethyl, ester Antiviral or enzyme inhibitory activity (implied by sulfonamide and ester groups)
4-(Dibenzylamino)-2-(4-(dibenzylamino)-1,4-dioxaspiro[4.5]decan-8-yl)oxycyclohexanone 1,4-Dioxaspiro[4.5]decane Dibenzylamino, cyclohexanone Intermediate in synthesizing bioactive amines or alkaloids
8-Methoxy-1,4-dioxaspiro[4.5]decane 1,4-Dioxaspiro[4.5]decane Methoxy Synthetic precursor for spirocyclic ethers

Key Insights :

  • Methoxy-substituted spiro compounds (e.g., 8-methoxy-1,4-dioxaspiro[4.5]decane) are often intermediates, whereas the target’s benzamide group suggests direct bioactivity .

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is C22H27NO4C_{22}H_{27}NO_4 with a molecular weight of approximately 367.46 g/mol. The spirocyclic framework contributes to its rigidity and influences its interaction with biological targets.

Key Physical Properties

PropertyValue
Molecular Weight367.46 g/mol
Melting PointNot specified
SolubilityVaries by solvent

Synthesis

The synthesis typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 4-ethoxybenzoyl chloride under basic conditions, often using solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

This compound exhibits its biological activity through interactions with specific enzymes and receptors. The unique structural characteristics allow for selective binding, which can modulate enzymatic activities or receptor functions.

Pharmacological Studies

Research indicates that compounds similar to this compound demonstrate various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that related dioxaspiro compounds possess antimicrobial properties, suggesting potential applications in treating infections.
  • Analgesic Effects : The compound may be involved in pain modulation pathways, similar to other derivatives that have been tested for analgesic efficacy.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various dioxaspiro compounds, revealing that certain derivatives exhibited significant inhibition against gram-positive and gram-negative bacteria.
  • Pain Modulation : Research on related amides indicated their potential in reducing pain responses in animal models, highlighting the importance of the spirocyclic structure in enhancing bioactivity.

Medicinal Chemistry

This compound is being investigated for its potential as a lead compound in drug development due to its unique properties and biological activities.

Industrial Uses

The compound may also find applications in producing specialty chemicals where specific reactivity is required.

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